N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that the compound is a derivative of tryptamine and naproxen . Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system . Naproxen, on the other hand, is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives, on the other hand, are involved in various physiological processes, such as sleep, cognition, memory, temperature regulation, and behavior .
Biochemical Pathways
It inhibits the COX isoenzymes, which are catalysts of arachidonic acid conversion to prostaglandin G . This is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Result of Action
Given its structural components, it can be inferred that it may exhibit the analgesic and anti-inflammatory effects of naproxen , as well as the neuromodulatory effects of tryptamine derivatives .
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide typically involves the reaction between tryptamine and cyclopropanecarboxylic acid. One common method uses N,N’-dicyclohexylcarbodiimide as a dehydrating reagent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide can be compared with other indole derivatives, such as:
- N-[2-(1H-indol-3-yl)ethyl]acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
These compounds share the indole moiety but differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an indole moiety and a cyclopropanecarboxamide group. The structural formula can be represented as follows:
This unique structure may contribute to its biological properties, including interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with several receptors and enzymes:
- Receptor Binding : Indole derivatives often exhibit high affinity for serotonin receptors, which play crucial roles in mood regulation and other physiological processes. Preliminary studies suggest that this compound may interact with these receptors, influencing neurotransmitter dynamics.
- Inhibition of COX Enzymes : The compound's structural similarity to naproxen suggests it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could lead to analgesic and anti-inflammatory effects.
Biological Activities
The biological activities of this compound encompass several therapeutic areas:
- Antiviral Activity : Indole derivatives have been studied for their potential antiviral properties. Research indicates that this compound may possess activity against certain viral infections.
- Anticancer Properties : Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, some indole derivatives showed significant growth inhibition in A549 lung cancer cells, suggesting potential anticancer applications for this compound .
- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties, indicating potential use in treating infections caused by bacteria and fungi.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(10-5-6-10)15-8-7-11-9-16-13-4-2-1-3-12(11)13/h1-4,9-10,16H,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCPACQGRRXTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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